molecular formula C18H26N2O3S B5688908 1-methyl-N-[(3R,4S)-1-(2-methylsulfonylethyl)-4-phenylpyrrolidin-3-yl]cyclopropane-1-carboxamide

1-methyl-N-[(3R,4S)-1-(2-methylsulfonylethyl)-4-phenylpyrrolidin-3-yl]cyclopropane-1-carboxamide

Cat. No.: B5688908
M. Wt: 350.5 g/mol
InChI Key: KQAGYOULOJBNCN-CVEARBPZSA-N
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Description

1-methyl-N-[(3R,4S)-1-(2-methylsulfonylethyl)-4-phenylpyrrolidin-3-yl]cyclopropane-1-carboxamide is a complex organic compound with a unique structure

Properties

IUPAC Name

1-methyl-N-[(3R,4S)-1-(2-methylsulfonylethyl)-4-phenylpyrrolidin-3-yl]cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3S/c1-18(8-9-18)17(21)19-16-13-20(10-11-24(2,22)23)12-15(16)14-6-4-3-5-7-14/h3-7,15-16H,8-13H2,1-2H3,(H,19,21)/t15-,16+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQAGYOULOJBNCN-CVEARBPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)C(=O)NC2CN(CC2C3=CC=CC=C3)CCS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC1)C(=O)N[C@H]2CN(C[C@@H]2C3=CC=CC=C3)CCS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-[(3R,4S)-1-(2-methylsulfonylethyl)-4-phenylpyrrolidin-3-yl]cyclopropane-1-carboxamide typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Sulfonylethyl Group: This step involves the reaction of the pyrrolidine derivative with a sulfonyl chloride in the presence of a base to form the sulfonylethyl group.

    Formation of the Cyclopropane Ring: The cyclopropane ring can be introduced through a cyclopropanation reaction, often using a diazo compound and a transition metal catalyst.

    Final Coupling Reaction: The final step involves coupling the cyclopropane derivative with the pyrrolidine derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-[(3R,4S)-1-(2-methylsulfonylethyl)-4-phenylpyrrolidin-3-yl]cyclopropane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles or electrophiles in the presence of a suitable catalyst or under specific temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical studies to investigate protein-ligand interactions.

    Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-methyl-N-[(3R,4S)-1-(2-methylsulfonylethyl)-4-phenylpyrrolidin-3-yl]cyclopropane-1-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-N-[(3R,4S)-1-(2-methylsulfonylethyl)-4-phenylpyrrolidin-3-yl]cyclopropane-1-carboxamide: This compound is unique due to its specific combination of functional groups and stereochemistry.

    Other Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings but different substituents.

    Cyclopropane Derivatives: Compounds with cyclopropane rings and various functional groups.

Uniqueness

The uniqueness of this compound lies in its specific structure, which combines a cyclopropane ring, a pyrrolidine ring, and a sulfonylethyl group

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